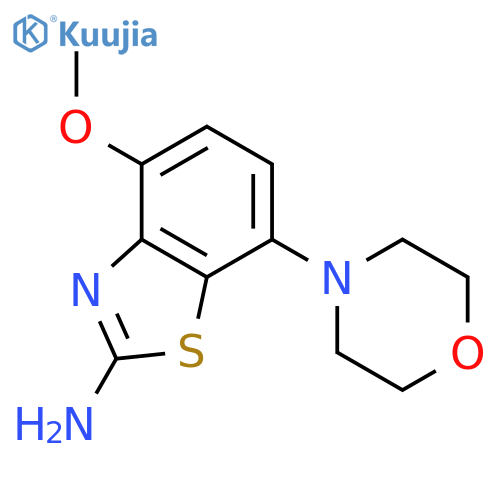

Cas no 383865-57-4 (4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine)

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

- 2-Amino-4-methoxy-7-morpholinobenzo[d]thiazole

- 2-Benzothiazolamine, 4-methoxy-7-(4-morpholinyl)-

- 4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine

- (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-carbamic acid phenyl ester

- 2-amino-4-methoxy-7-morpholin-4-yl-benzothiazol

- 2-Benzothiazolamine,4-methoxy-7-(4-morpholinyl)

- 4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl-amine

- 7-(morpholin-4-yl)-4-methoxy-benzothiazol-2-ylamine

- DOIKFFGWUPLXGA-UHFFFAOYSA-N

- 4964AB

- PB24422

- AX8237599

- 4-methoxy-7-morpholin-4-yl-benzothiazol-2-ylamine

- 4-Methoxy-7-morpholin-4

- 2-Benzothiazolamine, 4-methoxy-7-(4-morpholin

- 4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine

- A873851

- DTXSID80464823

- 383865-57-4

- CS-M0530

- SCHEMBL2828410

- MFCD18642707

- DB-349471

- AKOS016007104

- SCHEMBL2824784

- DS-17729

- P12429

-

- MDL: MFCD18642707

- インチ: 1S/C12H15N3O2S/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11/h2-3H,4-7H2,1H3,(H2,13,14)

- InChIKey: DOIKFFGWUPLXGA-UHFFFAOYSA-N

- ほほえんだ: S1C(N([H])[H])=NC2=C(C([H])=C([H])C(=C12)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 265.08800

- どういたいしつりょう: 265.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 89.58000

- LogP: 1.71880

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M50170-250mg |

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |

383865-57-4 | 250mg |

¥536.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M50170-100mg |

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |

383865-57-4 | 100mg |

¥336.0 | 2021-09-04 | ||

| Ambeed | A149807-100mg |

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |

383865-57-4 | 95% | 100mg |

$51.0 | 2025-02-26 | |

| Ambeed | A149807-1g |

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |

383865-57-4 | 95% | 1g |

$197.0 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011237-100MG |

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine |

383865-57-4 | 95% | 100MG |

¥ 316.00 | 2023-04-13 | |

| TRC | M269925-10mg |

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |

383865-57-4 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Alichem | A059005912-250mg |

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |

383865-57-4 | 95% | 250mg |

$195.36 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011237-250MG |

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine |

383865-57-4 | 95% | 250MG |

¥ 508.00 | 2023-04-13 | |

| Fluorochem | 231519-1g |

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine |

383865-57-4 | 95% | 1g |

£204.00 | 2022-02-28 | |

| Chemenu | CM154790-1g |

2-Amino-4-methoxy-7-morpholinobenzo[d]thiazole |

383865-57-4 | 95% | 1g |

$411 | 2021-06-09 |

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amineに関する追加情報

Professional Introduction to 4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine (CAS No. 383865-57-4)

The compound 4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine, identified by the CAS number 383865-57-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its structural complexity and potential therapeutic applications. The molecular framework of this compound integrates several pharmacophoric elements, including a benzothiazole core, a methoxy substituent, and a morpholine moiety, which collectively contribute to its unique chemical and biological properties.

Recent research in medicinal chemistry has highlighted the benzothiazole scaffold as a versatile platform for designing novel bioactive molecules. Benzothiazoles are known for their broad spectrum of biological activities, ranging from antimicrobial to anticancer effects. The presence of the 4-methoxy group in 4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine not only modulates the electronic properties of the molecule but also enhances its solubility and metabolic stability. These attributes make it an attractive candidate for further pharmacological exploration.

The morpholin-4-yl substituent at the 7-position of the benzothiazole ring introduces another layer of functional diversity. Morpholine derivatives are widely recognized for their role as bioisosteres, capable of replacing other heterocyclic or alkyl groups to optimize drug-like properties such as lipophilicity and binding affinity. In the context of 4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine, the morpholine ring likely contributes to enhanced binding interactions with biological targets, thereby improving the compound's efficacy.

Current studies in synthetic chemistry have demonstrated efficient methodologies for constructing complex benzothiazole derivatives like 4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine. Advances in transition-metal-catalyzed cross-coupling reactions have enabled the precise assembly of these molecules with high yields and selectivity. Such synthetic advancements are crucial for facilitating rapid drug discovery and development pipelines.

In the realm of biological activity, preliminary investigations into 4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine have revealed promising results in vitro. The compound exhibits notable inhibitory effects on certain enzymatic targets associated with inflammatory and metabolic disorders. The interplay between the benzothiazole, methoxy, and morpholine functionalities appears to synergistically enhance its pharmacological profile. These findings align with emerging trends in drug design, where multi-target interactions are leveraged to achieve therapeutic benefits.

The structural features of 4-methoxy-7-(morpholin-4-y)-1,3-benzothiazol -2 -amine also make it a valuable scaffold for computational modeling studies. Molecular docking simulations have been employed to explore its binding modes with potential target proteins. These simulations suggest that the compound can interact with key residues in binding pockets, providing insights into its mechanism of action. Such computational approaches are increasingly integral to modern drug discovery, complementing experimental data and accelerating the optimization process.

Future directions in research on 4-methoxy -7-(morpholin -4 -yl) -1 , 3 -benzothiazol -2 -amine include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. The compound's favorable physicochemical properties, such as solubility and metabolic stability, position it as a strong candidate for further development into a lead compound for novel therapeutics.

Moreover, the versatility of this molecular framework allows for structural modifications aimed at enhancing specific biological activities or improving pharmacokinetic profiles. By strategically altering substituents or functional groups, researchers can fine-tune the properties of 4-methoxy -7-(morpholin -4 -yl) -1 , 3 -benzothiazol -2 -amine to meet desired therapeutic requirements.

In conclusion, 4-methoxy -7-(morpholin -4 -yl) -1 , 3 -benzothiazol -2 -amine (CAS No . 383865 57 4) stands out as a promising candidate in pharmaceutical research due to its intricate structure and multifaceted biological potential. The integration of advanced synthetic techniques with rigorous biological evaluation promises to unlock new therapeutic avenues in the coming years.

383865-57-4 (4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine) 関連製品

- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)

- 1314130-74-9(7-Ethylnaphthalen-2-ol)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)

- 2381-08-0(Cysteinesulfinic acid)

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)

- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)